molecular formula C12H10BrClN4O3 B213957 4-bromo-N-(2-chloro-4-nitrophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(2-chloro-4-nitrophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Katalognummer B213957
Molekulargewicht: 373.59 g/mol
InChI-Schlüssel: KBCFCHLQRYARGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(2-chloro-4-nitrophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as BAY 43-9006 and is a small molecule inhibitor that targets multiple kinases.

Wirkmechanismus

BAY 43-9006 inhibits the activity of multiple kinases, including RAF kinase, which is a key component of the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting RAF kinase, BAY 43-9006 can disrupt this pathway and slow down the growth of cancer cells. In addition, BAY 43-9006 has been shown to inhibit the activity of VEGFR and PDGFR, which are involved in tumor angiogenesis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of a variety of cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. In addition, it has been shown to inhibit tumor angiogenesis and induce apoptosis in cancer cells. BAY 43-9006 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BAY 43-9006 is its broad-spectrum activity against multiple kinases. This makes it a potentially valuable tool in the study of various signaling pathways and their role in disease. However, one limitation of BAY 43-9006 is its relatively low potency compared to other kinase inhibitors. This may limit its usefulness in certain applications.

Zukünftige Richtungen

There are several potential future directions for research related to BAY 43-9006. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of BAY 43-9006. Another potential direction is the investigation of combination therapies involving BAY 43-9006 and other drugs. Finally, there is ongoing research into the use of BAY 43-9006 in the treatment of various diseases, including cancer, inflammatory disorders, and cardiovascular disease.
Conclusion:
BAY 43-9006 is a small molecule inhibitor that targets multiple kinases and has potential applications in the field of medicine. It has been extensively studied for its potential use in cancer treatment, and has been shown to inhibit the activity of multiple kinases involved in tumor growth and angiogenesis. While there are limitations to its use, ongoing research into BAY 43-9006 and related compounds holds promise for the development of new treatments for a variety of diseases.

Synthesemethoden

The synthesis of BAY 43-9006 involves the reaction of 4-bromo-1,5-dimethyl-2-[(4-nitro-2-chlorophenyl)amino]-1H-pyrazole-3-carboxylic acid with thionyl chloride, followed by reaction with N,N-dimethylformamide dimethyl acetal. The resulting product is then treated with 2-amino-4-bromo-5-chloropyridine to yield BAY 43-9006.

Wissenschaftliche Forschungsanwendungen

BAY 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of multiple kinases, including RAF kinase, which plays a critical role in the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting RAF kinase, BAY 43-9006 can disrupt this pathway and slow down the growth of cancer cells.

Eigenschaften

Produktname

4-bromo-N-(2-chloro-4-nitrophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Molekularformel

C12H10BrClN4O3

Molekulargewicht

373.59 g/mol

IUPAC-Name

4-bromo-N-(2-chloro-4-nitrophenyl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H10BrClN4O3/c1-6-10(13)11(16-17(6)2)12(19)15-9-4-3-7(18(20)21)5-8(9)14/h3-5H,1-2H3,(H,15,19)

InChI-Schlüssel

KBCFCHLQRYARGD-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br

Kanonische SMILES

CC1=C(C(=NN1C)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.